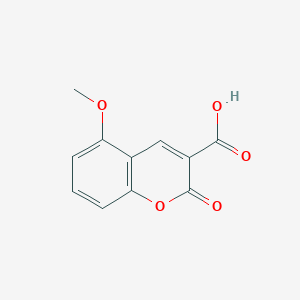
5-Methoxycoumarin-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a derivative of the coumarin family, known for its diverse biological and chemical properties Coumarins are a class of organic compounds characterized by a benzopyrone structure, which is a fusion of a benzene ring and a pyrone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehyde derivatives with malonic acid in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the coumarin core. The methoxy group is introduced via methylation of the hydroxyl group on the benzene ring .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. Catalysts such as piperidine or pyridine are commonly used to facilitate the condensation reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex coumarin derivatives.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the production of dyes and fluorescent probes for imaging applications.
Mécanisme D'action
The mechanism of action of 5-methoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol. This inhibition reduces the absorption of dietary fats, making it a potential therapeutic agent for obesity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparaison Avec Des Composés Similaires
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a methoxy group at the 8-position instead of the 5-position.
2-Oxo-2H-chromene-3-carboxylic acid: Lacks the methoxy group, making it less hydrophobic and potentially altering its biological activity.
Uniqueness: 5-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the methoxy group at the 5-position, which can influence its electronic properties and reactivity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for drug development .
Propriétés
Numéro CAS |
81017-29-0 |
|---|---|
Formule moléculaire |
C11H8O5 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
5-methoxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-8-3-2-4-9-6(8)5-7(10(12)13)11(14)16-9/h2-5H,1H3,(H,12,13) |
Clé InChI |
WWMUWCJDRURRHP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C=C(C(=O)O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


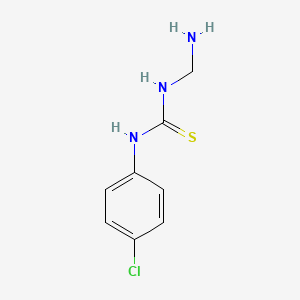
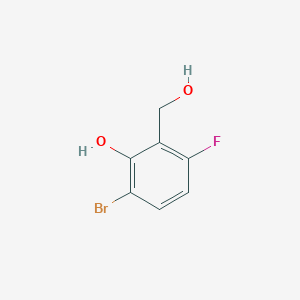
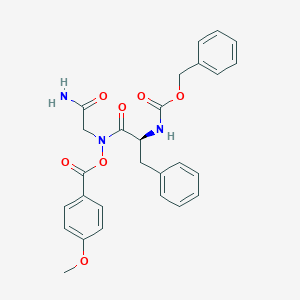

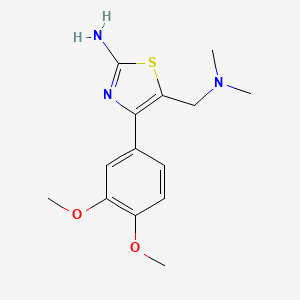

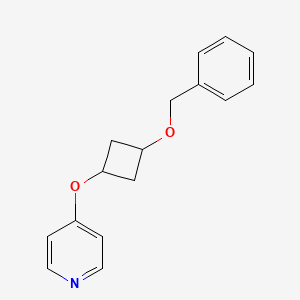
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone](/img/structure/B12835255.png)
![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)

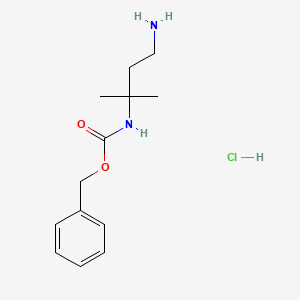
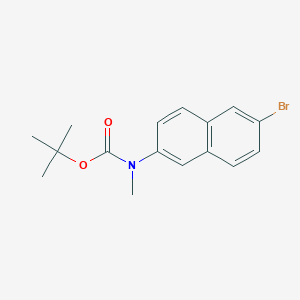
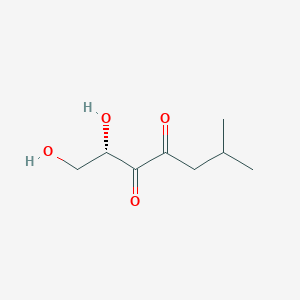
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbonitrile](/img/structure/B12835295.png)
